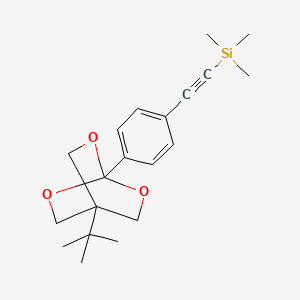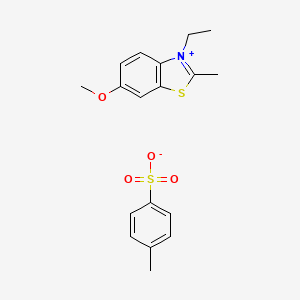
Benzyl p-nitrophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl p-nitrophenylacetate is an organic compound with the molecular formula C15H13NO4. It is an ester formed from benzyl alcohol and p-nitrophenylacetic acid. This compound is known for its applications in various chemical reactions and research studies due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl p-nitrophenylacetate can be synthesized through the esterification reaction between benzyl alcohol and p-nitrophenylacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes, such as lipase, can also be employed to catalyze the esterification reaction, providing a more environmentally friendly and efficient production method .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl p-nitrophenylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield benzyl alcohol and p-nitrophenylacetic acid.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Benzyl alcohol and p-nitrophenylacetic acid.
Reduction: Benzyl p-aminophenylacetate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl p-nitrophenylacetate has several applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study esterase activity.
Biology: Employed in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Potential use in drug development as a prodrug that can be activated by esterases in the body.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzyl p-nitrophenylacetate involves its hydrolysis by esterases, which cleave the ester bond to release benzyl alcohol and p-nitrophenylacetic acid. The hydrolysis reaction is facilitated by the catalytic triad of serine, histidine, and aspartate residues in the active site of the esterase enzyme . This reaction is crucial for the activation of prodrugs and the study of enzyme kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Nitrophenylacetate: An ester of p-nitrophenylacetic acid and ethanol, commonly used as a substrate in esterase assays.
Benzyl acetate: An ester of benzyl alcohol and acetic acid, used in flavorings and fragrances.
p-Nitrophenylacetic acid: The parent acid of benzyl p-nitrophenylacetate, used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness
This compound is unique due to the presence of both benzyl and p-nitrophenyl groups, which confer distinct chemical properties and reactivity. Its dual functionality makes it a versatile compound for various chemical and biochemical applications.
Propriétés
Numéro CAS |
6035-06-9 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
benzyl 2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C15H13NO4/c17-15(20-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)16(18)19/h1-9H,10-11H2 |
Clé InChI |
PVOLVGFQIIACPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)











